
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques. The goal is to produce the compound in large quantities while maintaining its quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism by which compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to observable effects.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar core structure but differs in functional groups, leading to distinct reactivity and applications.
Compound B: Has a comparable molecular weight and size but exhibits different chemical properties due to variations in its substituents.
Compound C: Possesses a similar mechanism of action but targets different molecular pathways.
Uniqueness: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” stands out due to its unique combination of chemical properties and biological activity
Propriétés
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12H,2-3,6,13-14,23H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRNGZTMYUPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
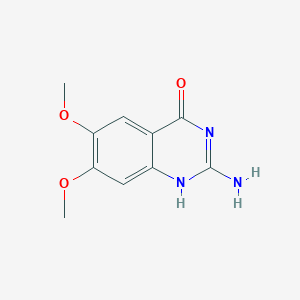

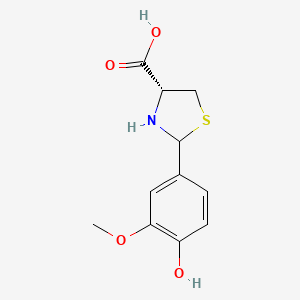
![(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7792284.png)
![methyl (2S)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B7792285.png)
![(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione](/img/structure/B7792288.png)
![2-amino-4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7792303.png)
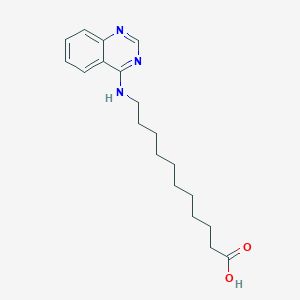
![N-[2,6-bis(propan-2-yl)phenyl]-4-[1-(hydrazinecarbonyl)ethoxy]benzamide](/img/structure/B7792314.png)
![4-[(5-Chloro-2-methoxyphenyl)amino]-6-methoxyquinoline-3-carboxylic acid hydrochloride](/img/structure/B7792324.png)
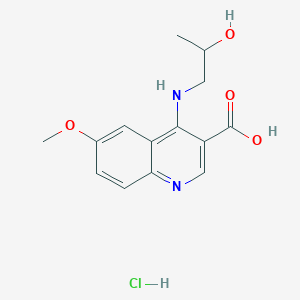

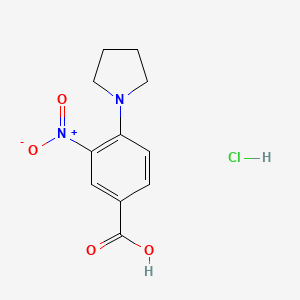
![4-[(6-Phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7792360.png)
